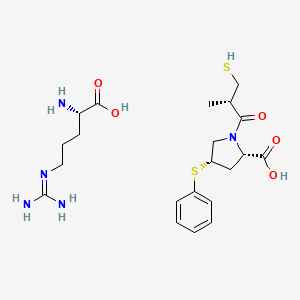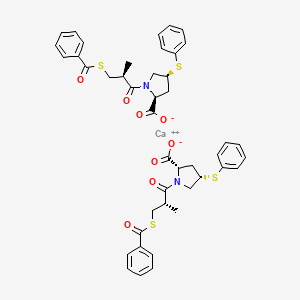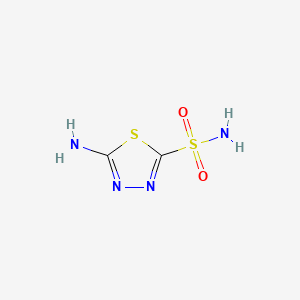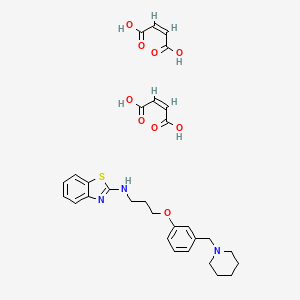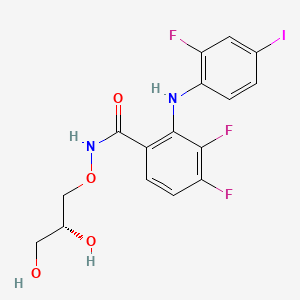
PD0325901
Descripción general
Descripción
Mirdametinib es un inhibidor de MEK de molécula pequeña, alostérico, oral e investigacional. Se dirige específicamente a MEK1 y MEK2, que son componentes clave de la vía MAPK (proteína quinasa activada por mitógeno). Esta vía juega un papel crucial en la regulación del crecimiento, la supervivencia y la proliferación celular .
Aplicaciones Científicas De Investigación
Las aplicaciones de investigación científica de mirdametinib abarcan varios campos:
Neurofibromatosis Tipo 1-Asociada con Neurofibromas Plexiformes (NF1-PN): Mirdametinib muestra promesa como monoterapia para el tratamiento de NF1-PN, que son tumores benignos asociados con la neurofibromatosis tipo 1.
Glioma de Bajo Grado (LGG): Mirdametinib también se está investigando por su potencial en el tratamiento de gliomas de bajo grado, un tipo de tumor cerebral.
Mecanismo De Acción
El mecanismo de acción de mirdametinib implica la inhibición de MEK1 y MEK2. Al interrumpir la vía MAPK, suprime la señalización descendente, afectando en última instancia la proliferación y supervivencia celular. Este enfoque dirigido lo convierte en un agente terapéutico prometedor para diversas enfermedades.
Análisis Bioquímico
Biochemical Properties
PD0325901 is non-competitive with ATP and is exquisitely specific and highly potent against purified MEK, exhibiting a K app of 1 nM against activated MEK1 and MEK2 . It is roughly 500-fold more potent than CI-1040 with respect to its cellular effects on phosphorylation of ERK1 and ERK2 .
Cellular Effects
This compound has demonstrated significant effects on various types of cells and cellular processes. It has been shown to suppress the phosphorylation of ERK in mouse colon 26 cells . In addition, it has been reported to inhibit the growth of melanoma cell lines in vitro and in vivo . This compound also increases aggregate cohesion, stiffness, and viscosity but only when tumor cells have access to high concentrations of fibronectin .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of MEK1 and MEK2, thereby preventing the phosphorylation and subsequent activation of mitogen-activated protein kinase (pMAPK/pERK) . This inhibition of the MEK/ERK pathway is critical in its role as a potential therapeutic agent for various cancers .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. A single oral dose of this compound (25 mg/kg) suppressed phosphorylation of ERK by >50% at 24 hours post-dosing . In comparison, CI-1040 at a much higher dose (150 mg/kg) could only inhibit pERK levels for roughly 8 hours, returning to control levels by 24 hours after treatment .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. The dose required to produce a 70% incidence of complete tumor responses (C26 model) was 25 mg/kg/day . It’s worth noting that the effects of this compound on neuroectodermal precursor commitment have also been studied, showing promising results .
Metabolic Pathways
This compound is involved in the MEK/ERK signaling pathway, a key component of the RAS/RAF/MEK/ERK signaling pathway that is frequently activated in human tumors . This pathway is crucial in regulating cellular processes such as cell growth, differentiation, and survival .
Métodos De Preparación
Las rutas de síntesis de mirdametinib no se han documentado ampliamente en el dominio público. Típicamente, se produce mediante síntesis química. Como candidato a fármaco oral, es esencial optimizar su biodisponibilidad y propiedades farmacocinéticas. Los métodos de producción industrial probablemente impliquen procesos de síntesis eficientes para obtener mirdametinib de alta calidad para uso clínico.
Análisis De Reacciones Químicas
Mirdametinib experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Si bien los reactivos y las condiciones específicos son propietarios, su síntesis probablemente implique transformaciones de grupos funcionales. Los productos principales formados durante estas reacciones contribuyen a su actividad farmacológica y selectividad.
Comparación Con Compuestos Similares
Si bien mirdametinib comparte similitudes con otros inhibidores de MEK, su superior penetración de la barrera hematoencefálica y su objetivo específico de MEK1/2 lo distinguen. Estudios adicionales pueden revelar características únicas adicionales y ventajas comparativas.
Propiedades
IUPAC Name |
N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3IN2O4/c17-11-3-2-10(16(25)22-26-7-9(24)6-23)15(14(11)19)21-13-4-1-8(20)5-12(13)18/h1-5,9,21,23-24H,6-7H2,(H,22,25)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDAHWBOROXANE-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CC(=C2F)F)C(=O)NOCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CC(=C2F)F)C(=O)NOC[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044024 | |
| Record name | PD 0325901 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391210-10-9 | |
| Record name | N-[(2R)-2,3-Dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=391210-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PD 0325901 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0391210109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mirdametinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07101 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PD 0325901 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,3-Dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-4-iodophenylamino)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MIRDAMETINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86K0J5AK6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
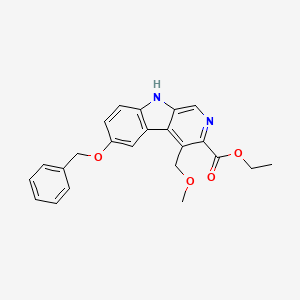
![ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1684402.png)
![ethyl N-[4-(2,4-dimethoxyphenyl)-5-oxodithiolo[4,3-b]pyrrol-6-yl]carbamate](/img/structure/B1684403.png)
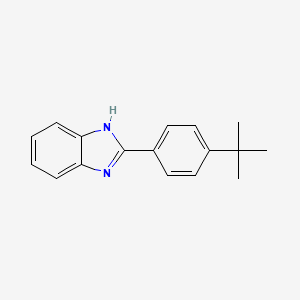
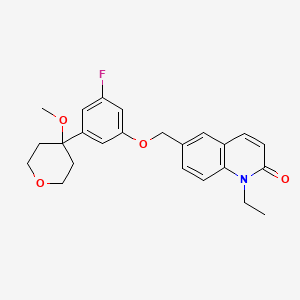
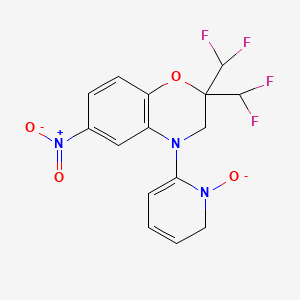
![N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-(2-oxo-1,3-diazinan-1-yl)piperidin-1-yl]butyl]-N-methylbenzamide](/img/structure/B1684412.png)

![1,1-dimethyl-3-[(E)-1-pyridin-2-ylethylideneamino]thiourea](/img/structure/B1684415.png)

